3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one
Description
3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one is a quinolin-2-one derivative characterized by a 7-methyl substituent on the quinoline core and a 4-methoxy-benzylamino-methyl group at the 3-position. Quinolin-2-ones are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .
Propriétés
IUPAC Name |
3-[[(4-methoxyphenyl)methylamino]methyl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-3-6-15-10-16(19(22)21-18(15)9-13)12-20-11-14-4-7-17(23-2)8-5-14/h3-10,20H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCLAIEENMWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one, also known by its CAS number 496782-48-0, is a quinoline derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O, with a molecular weight of 308.37 g/mol. Its structural features include a quinoline core modified with a methoxy-benzylamino group, which is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that quinoline derivatives often possess diverse pharmacological properties, including:
- Anticancer Activity : Several studies have highlighted the potential of quinoline derivatives in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Quinoline compounds have shown effectiveness against various bacterial and fungal strains.
- Neuroprotective Effects : Some derivatives exhibit activity against neurodegenerative diseases, particularly Alzheimer's disease.
Anticancer Activity
A study investigating the anticancer properties of similar quinoline derivatives found that they could significantly inhibit the growth of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases. For instance, derivatives with similar structures demonstrated low micromolar GI50 values against breast and colon cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. Research has shown that compounds similar to 3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained were promising, suggesting potential therapeutic applications in treating infections .
Neuroprotective Effects
The neuroprotective potential of quinoline derivatives has been explored in the context of Alzheimer's disease. Compounds with structural similarities have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. For example, certain derivatives demonstrated IC50 values in the low micromolar range for AChE inhibition, indicating their capability to enhance cholinergic transmission .
Structure-Activity Relationship (SAR)
The biological activity of 3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one can be attributed to its structural features. The presence of the methoxy group and the benzylamino moiety are critical for enhancing solubility and bioavailability, which are essential for effective pharmacological action.
| Compound | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| 3a | AChE Inhibition | 3.48 | |
| 3b | AChE Inhibition | 26.65 | |
| 5c | Aβ1–42 Aggregation | 2.85 | |
| 5d | Aβ1–42 Aggregation | 0.74 |
Case Studies
Several case studies have documented the efficacy of quinoline derivatives in preclinical models:
- Study on Cancer Cell Lines : A series of quinoline analogs were tested against MDA-MB-468 and HT29 cell lines, revealing significant growth inhibition with some compounds achieving GI50 values below 1 μM .
- Neuroprotection in Animal Models : Animal studies indicated that certain quinoline derivatives could reduce amyloid plaque formation and improve cognitive function in models of Alzheimer's disease .
Applications De Recherche Scientifique
Based on the search results, finding comprehensive data tables and well-documented case studies focusing solely on the applications of "3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one" is challenging. However, the available information provides some insights into its properties and potential uses.
Basic Information
- Chemical Identity: The compound is also known as 3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one .
- CAS Registry Number: It has a CAS RN of 496782-48-0 .
- Molecular Formula: The molecular formula is C19H20N2O2 .
- Producer: MATRIX SCIENTIFIC .
Potential Applications and Research Context
- The compound is sold as a raw material for manufacturing pharmaceuticals, specifically for manufacturers . A confirmation document is required for purchase .
- One search result refers to research involving magnetic resonance imaging (MRI) . While it doesn't directly link "3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one" to MRI, it mentions the use of contrast agents in MRI and the evaluation of tissue injury . This suggests a potential research avenue where similar compounds could be explored for their applications in medical imaging .
- Another search result mentions diffusion magnetic resonance imaging to characterize white matter in the brain, and the potential therapeutic effects of bone marrow stromal cell treatment of ischemia in rats with type 2 diabetes .
- The compound 3-(Benzylamino-methyl)-7-methoxy-1H-quinolin-2-one, which is similar in structure, is listed by Sigma-Aldrich .
Safety Information
- One search result includes hazard statements, such as H372 ("长期或重复接触会对器官造成伤害/long or repeated exposure causes damage to organs") and H400 ("对水生生物毒性极大/very toxic to aquatic life") . It also lists precautionary statements, including the need to avoid release to the environment and to wear protective gear .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound differs from 3-((Benzylamino)methyl)-7-methylquinolin-2-ol by the presence of a 4-methoxy group on the benzyl ring, which increases molecular weight (~14 g/mol) and may improve solubility or target affinity.
- Ethyliminomethyl derivatives (e.g., ) lack aromaticity in the side chain, reducing steric hindrance but possibly diminishing π-π stacking interactions.
Key Observations :
- The target compound’s synthesis likely involves a Mannich-type reaction (amine + aldehyde), similar to , but with 4-methoxy-benzylamine as the nucleophile.
- Yields for analogous compounds range from 43–77%, depending on substituent reactivity and purification methods (e.g., crystallization from DMF ).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound’s quinolin-2-one core can be synthesized via condensation of anthranilic acid derivatives with ketones or bromoketones under reflux conditions. For example, solid-phase synthesis using bromoketones and immobilized primary amines (e.g., 4-methoxybenzylamine) on acid-cleavable linkers can yield intermediates like 7-methyl-1H-quinolin-2-one . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants (1:1.2 for amine:carbonyl). Post-synthesis purification via column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7) improves purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Confirm the 7-methyl group via -NMR (δ 2.4–2.6 ppm, singlet) and the 4-methoxybenzylamino moiety (δ 3.8 ppm for OCH, δ 4.3–4.5 ppm for -CH-N). -NMR should show carbonyl resonance at ~165 ppm .
- HRMS : Exact mass calculated for CHNO [M+H]: 323.1396; deviations >2 ppm require reanalysis .
- IR : Stretching frequencies for C=O (1680–1700 cm) and NH (3200–3350 cm) validate the quinolinone scaffold .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC measurements at 10–100 μM concentrations) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected -NMR splitting) may arise from tautomerism or impurities. Strategies:
- Variable Temperature NMR : Probe tautomeric equilibria (e.g., lactam-lactim shifts) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons; cross-peaks between the methylene (-CH-N) and aromatic protons confirm substitution patterns .
- HPLC-MS : Detect impurities (>0.5% abundance) using C18 columns (acetonitrile/water gradient) .
Q. What strategies are effective for improving the compound’s metabolic stability in pharmacological studies?
- Methodological Answer : Address metabolic soft spots identified via LC-MS/MS microsomal assays:
- Methoxy Group Demethylation : Introduce electron-withdrawing substituents (e.g., -CF) at the 4-position to hinder cytochrome P450 oxidation .
- Methyl Group Oxidation : Replace the 7-methyl with a trifluoromethyl group to block hydroxylation .
- Prodrug Design : Mask the amino group with acetyl or tert-butoxycarbonyl (Boc) protectors to enhance plasma stability .
Q. How can computational methods guide the optimization of this compound’s binding affinity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR kinase, PDB: 1M17). Prioritize derivatives with ΔG < -8 kcal/mol .
- QSAR Models : Use Hammett constants (σ) and logP values to correlate substituent effects (e.g., 4-methoxy vs. 4-fluoro) with IC .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD >2 Å indicates poor target engagement .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in biological activity across different assay platforms?
- Methodological Answer : Discrepancies (e.g., high potency in enzymatic assays vs. low cellular activity) may stem from:
- Membrane Permeability : Measure logP (e.g., octanol/water partition); values <2 suggest poor cellular uptake. Use Caco-2 assays for intestinal absorption predictions .
- Protein Binding : Quantify serum albumin binding via fluorescence displacement; >90% binding reduces free drug concentrations .
- Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. lysosomal pH 5.0) and redox environments (e.g., glutathione levels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
